1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane" often involves complex reactions, including the formation of sulfonyl azides and alkynes through [3+2] cycloaddition processes. These methods highlight the direct synthesis of biologically significant sulfonyl-triazoles, indicating a potential pathway for synthesizing our compound of interest through modifications of sulfonyl groups and azepane derivatives (Kadhim et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds like "1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane" can be explored through the examination of benzodioxanes and their derivatives, which exhibit a range of biological activities. This exploration helps understand the electron distribution, stereochemistry, and potential reactive sites within the molecule, contributing to its chemical reactivity and interaction with biological targets (Ahmed et al., 2009).
Scientific Research Applications
Chemical Properties and Synthetic Applications
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane serves as a crucial intermediate in synthetic chemistry, enabling the development of novel compounds with potential therapeutic applications. Its unique structural features facilitate diverse chemical transformations, contributing to the synthesis of complex molecules. Research highlights its role in the advancement of synthetic methodologies, offering pathways to generate azepane-based motifs known for their pharmacological properties (Zha et al., 2019).
Pharmacological Potential
The azepane ring, a component of the compound's structure, has been identified in various pharmacologically active molecules. Azepane-based derivatives exhibit a wide range of biological activities, including anticancer, antitubercular, anti-Alzheimer's, and antimicrobial effects. The development of new azepane-containing analogs focuses on creating less toxic, cost-effective, and highly active therapeutic agents. This pursuit is underscored by the FDA's approval of over 20 azepane-based drugs for treating various diseases, highlighting the significance of azepane derivatives in medicinal chemistry (Zha et al., 2019).
Mechanism of Action
Target of Action
Related compounds with the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Future Directions
The future directions for “1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . This could potentially lead to the development of more potent anti-tumor agents .
properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c18-23(19,17-8-3-1-2-4-9-17)11-5-10-20-14-6-7-15-16(12-14)22-13-21-15/h6-7,12H,1-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFNNDGESCECDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane |
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